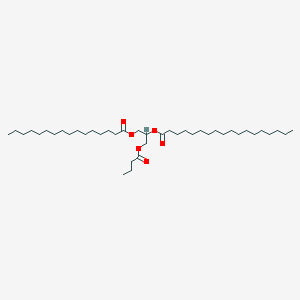

1-Palmitoyl-2-stearoyl-3-butyryl-rac-glycerol

Description

Propriétés

IUPAC Name |

(1-butanoyloxy-3-hexadecanoyloxypropan-2-yl) octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H78O6/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-35-41(44)47-38(36-45-39(42)33-6-3)37-46-40(43)34-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h38H,4-37H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDICJGWYEVKHJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

La synthèse du 1-Palmitoyl-2-Stéaroyl-3-Butyryl-rac-glycérol implique l'estérification du glycérol avec l'acide palmitique, l'acide stéarique et l'acide butyrique. La réaction nécessite généralement un catalyseur, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, et est réalisée sous reflux . Les méthodes de production industrielles peuvent impliquer des procédés enzymatiques utilisant des lipases pour obtenir une estérification régiosélective .

Analyse Des Réactions Chimiques

Le 1-Palmitoyl-2-Stéaroyl-3-Butyryl-rac-glycérol subit diverses réactions chimiques, notamment :

Transestérification : Cette réaction implique l'échange des groupes esters avec des alcools, produisant de nouveaux esters et du glycérol.

Les réactifs et les conditions courants pour ces réactions comprennent l'eau et les acides pour l'hydrolyse, l'oxygène ou les peroxydes pour l'oxydation et les alcools avec des catalyseurs pour la transestérification .

Applications de recherche scientifique

Le 1-Palmitoyl-2-Stéaroyl-3-Butyryl-rac-glycérol est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Biochimie lipidique : Il est utilisé pour étudier la stéréospécificité et la typosélectivité des lipases.

Développement pharmaceutique : Le composé sert de substrat modèle pour développer des inhibiteurs des lipases et d'autres médicaments liés aux lipides.

Science nutritionnelle : Il est utilisé pour étudier les voies métaboliques des triacylglycérols et leur impact sur la santé.

Applications industrielles : Le composé est utilisé dans la formulation de divers produits à base de lipides, notamment des cosmétiques et des additifs alimentaires.

Mécanisme d'action

Le mécanisme d'action du 1-Palmitoyl-2-Stéaroyl-3-Butyryl-rac-glycérol implique son interaction avec les lipases, qui hydrolysent les liaisons esters pour libérer des acides gras libres et du glycérol . Ces acides gras libres peuvent ensuite participer à diverses voies métaboliques, influençant les processus cellulaires et la production d'énergie .

Applications De Recherche Scientifique

1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol is widely used in scientific research, particularly in the following areas:

Lipid Biochemistry: It is used to study the stereospecificity and typoselectivity of lipases.

Pharmaceutical Development: The compound serves as a model substrate for developing lipase inhibitors and other lipid-related drugs.

Nutritional Science: It is used to investigate the metabolic pathways of triacylglycerols and their impact on health.

Industrial Applications: The compound is used in the formulation of various lipid-based products, including cosmetics and food additives.

Mécanisme D'action

The mechanism of action of 1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol involves its interaction with lipases, which hydrolyze the ester bonds to release free fatty acids and glycerol . These free fatty acids can then participate in various metabolic pathways, influencing cellular processes and energy production .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Key Differences :

Backbone Complexity :

- The target compound uses ethylene glycol as its backbone, whereas glycerides (e.g., CAS 14015-55-5) utilize glycerol, introducing hydroxyl groups that enhance hydrophilicity .

- Heterocyclic derivatives (e.g., oxazoline-based esters) exhibit unique reactivity due to nitrogen-containing rings, unlike purely aliphatic esters .

Chain Length and Branching :

- The target compound combines C16:0 (palmitate) and C18:0 (stearate) chains, while simpler esters (e.g., ethyl stearate) have a single acyl chain .

- Triesters (e.g., C₄₇H₉₀O₆) incorporate three acyl groups, increasing molecular weight and hydrophobicity .

Functional Properties :

- Ethyl stearate (C18:C2) is more volatile (lower molecular weight) and less thermally stable than the target compound .

- Glycerol-based esters (e.g., CAS 14015-55-5) are biologically relevant in lipid membranes, whereas the target compound’s role is linked to microbial metabolite modulation .

Biological Activity :

Activité Biologique

Octadecanoic acid, also known as stearic acid, is a saturated fatty acid with a long carbon chain. The compound in focus, Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester , is a derivative that combines structural elements of octadecanoic acid with specific functional groups that may influence its biological activity. This article explores the biological activities associated with this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The molecular formula for Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester is with a molecular weight of approximately 863.4 g/mol. Its structure includes:

- An octadecanoic acid backbone

- Alkoxy functional groups that could enhance solubility and bioavailability.

Fatty Acid Metabolism

Fatty acids play critical roles in cellular metabolism. Octadecanoic acid has been shown to influence lipid metabolism and storage in various studies. Research indicates that fatty acids can modulate gene expression related to lipid metabolism, impacting conditions such as obesity and diabetes .

Anti-inflammatory Properties

Several studies suggest that derivatives of fatty acids exhibit anti-inflammatory effects. For instance, octadecanoic acid esters have been reported to reduce the production of pro-inflammatory cytokines in cell cultures . This suggests potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

Research has indicated that certain fatty acid derivatives possess antioxidant properties, which can protect cells from oxidative stress. In vitro studies have shown that octadecanoic acid derivatives can scavenge free radicals effectively, contributing to cellular protection mechanisms .

Case Studies

The biological activities of octadecanoic acid and its derivatives are mediated through several mechanisms:

- Gene Regulation : Fatty acids can activate peroxisome proliferator-activated receptors (PPARs), which regulate genes involved in fatty acid oxidation and glucose metabolism .

- Cell Signaling : They may influence signaling pathways associated with inflammation and oxidative stress response.

- Membrane Fluidity : The incorporation of fatty acids into cell membranes can affect membrane fluidity and function, influencing cellular signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.